
Ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate is a chemical compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate typically involves the reaction of 2-methyl-4-methylthiazole with ethyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiazole nitrogen attacks the carbon atom of the bromo compound, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
Ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of agrochemicals and dyes.
作用机制
The mechanism of action of ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
相似化合物的比较
Ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate can be compared with other thiazole derivatives such as:
2-Methyl-4-phenylthiazole: Similar structure but with a phenyl group instead of an ethyl ester.
2-Amino-4-methylthiazole: Contains an amino group instead of an ethyl ester.
4-Methyl-2-(trifluoromethyl)thiazole: Contains a trifluoromethyl group, offering different chemical properties.
The uniqueness of this compound lies in its combination of the ethyl ester and thiazole ring, providing a distinct set of chemical and biological properties.
属性
分子式 |
C10H15NO2S |
|---|---|
分子量 |
213.30 g/mol |
IUPAC 名称 |
ethyl 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate |
InChI |
InChI=1S/C10H15NO2S/c1-5-13-9(12)10(3,4)8-11-7(2)6-14-8/h6H,5H2,1-4H3 |
InChI 键 |
ILSWHJSPJQQOAP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C)C1=NC(=CS1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


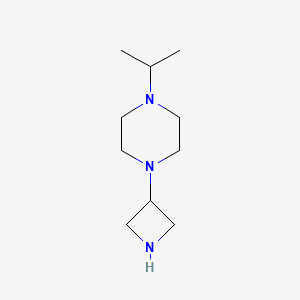

![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)
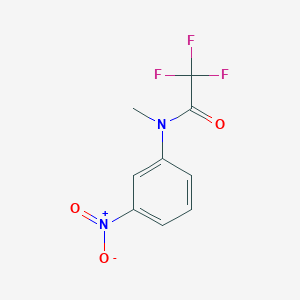

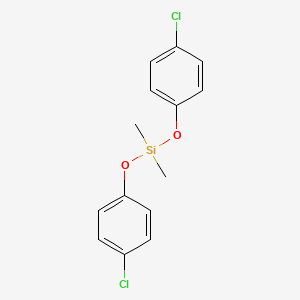
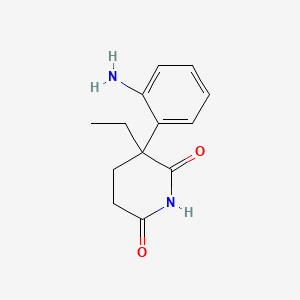
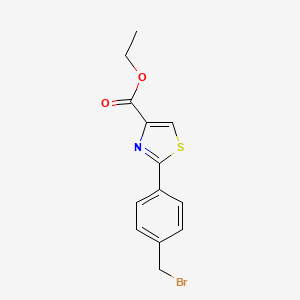

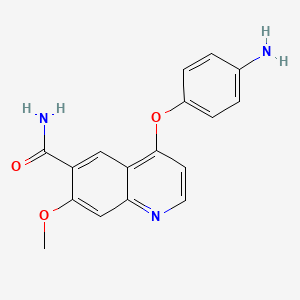
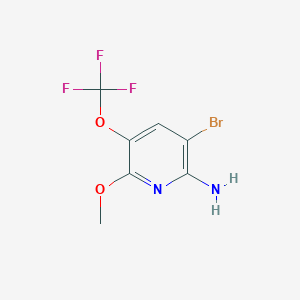
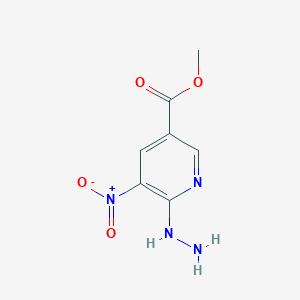
![N-(1,1-Dimethylethyl)-4'-(methylamino)[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13984112.png)

